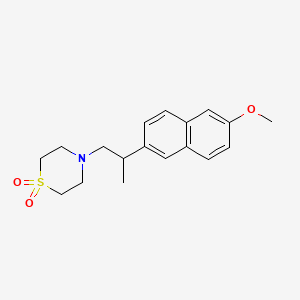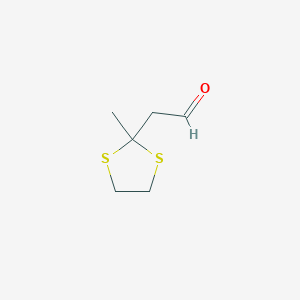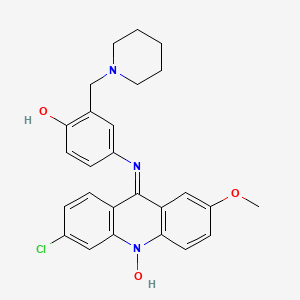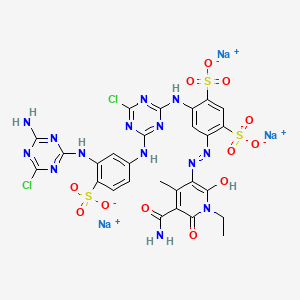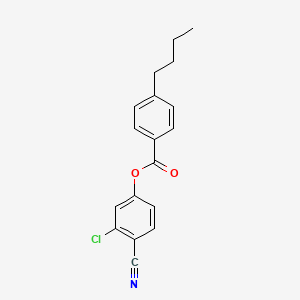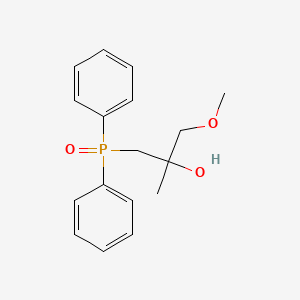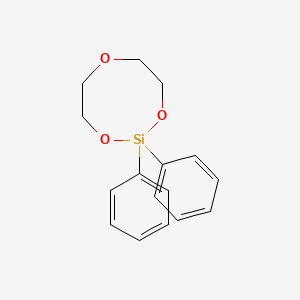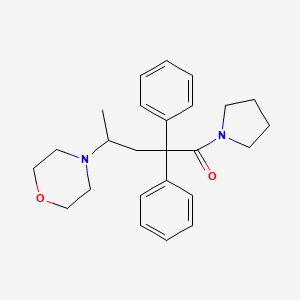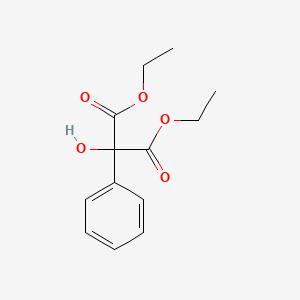
Diethyl hydroxy(phenyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl hydroxy(phenyl)propanedioate can be synthesized through the malonic ester synthesis. This method involves the alkylation of diethyl malonate with a suitable halide, followed by hydrolysis and decarboxylation. The general reaction conditions include the use of a strong base, such as sodium ethoxide, in an ethanol solvent. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include diethyl malonate, phenyl halides, and strong bases such as sodium ethoxide or potassium tert-butoxide. The reaction is carried out under controlled temperature and pressure conditions to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl hydroxy(phenyl)propanedioate undergoes a variety of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of diethyl oxo(phenyl)propanedioate.
Reduction: Formation of diethyl hydroxy(phenyl)propanediol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Diethyl hydroxy(phenyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl hydroxy(phenyl)propanedioate involves its reactivity as a malonic ester. The compound can form enolate intermediates, which are highly nucleophilic and can participate in various substitution and addition reactions. The hydroxyphenyl group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: Lacks the hydroxyphenyl group, making it less reactive in certain substitution reactions.
Diethyl oxomalonate: Contains a carbonyl group instead of a hydroxy group, altering its reactivity.
Diethyl phenylmalonate: Similar structure but without the hydroxy group, affecting its hydrogen bonding capabilities.
Uniqueness
Diethyl hydroxy(phenyl)propanedioate is unique due to the presence of both ester and hydroxyphenyl groups, which confer distinct reactivity and potential for diverse applications. The hydroxy group enhances its ability to participate in hydrogen bonding and other interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
73640-03-6 |
|---|---|
Fórmula molecular |
C13H16O5 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
diethyl 2-hydroxy-2-phenylpropanedioate |
InChI |
InChI=1S/C13H16O5/c1-3-17-11(14)13(16,12(15)18-4-2)10-8-6-5-7-9-10/h5-9,16H,3-4H2,1-2H3 |
Clave InChI |
BXDHPFGRKARXAL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=CC=C1)(C(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


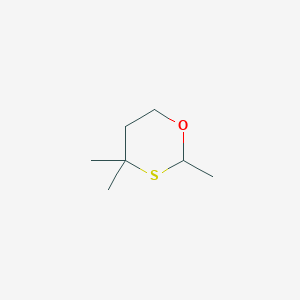

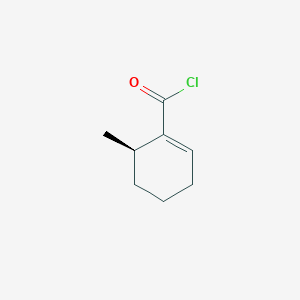
![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)
